S-Ethyl 2-hydroxyazepane-1-carbothioate
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Overview
Description
S-Ethyl 2-hydroxyazepane-1-carbothioate is a chemical compound with the molecular formula C8H15NO2S It is known for its unique structure, which includes an azepane ring, a hydroxyl group, and a carbothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl 2-hydroxyazepane-1-carbothioate typically involves the reaction of azepane derivatives with ethyl chloroformate and thiourea. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process is carried out under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
S-Ethyl 2-hydroxyazepane-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The carbothioate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the carbothioate group under mild conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
S-Ethyl 2-hydroxyazepane-1-carbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of S-Ethyl 2-hydroxyazepane-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme regulation .
Comparison with Similar Compounds
Similar Compounds
S-Ethyl Hexahydro-1H-azepine-1-carbothioate (Molinate): Known for its use as a herbicide.
Thiazoles: Compounds with a thiazole ring structure, known for diverse biological activities.
Uniqueness
S-Ethyl 2-hydroxyazepane-1-carbothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike other similar compounds, it has a hydroxyl group that can participate in additional chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
66163-42-6 |
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Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.30 g/mol |
IUPAC Name |
S-ethyl 2-hydroxyazepane-1-carbothioate |
InChI |
InChI=1S/C9H17NO2S/c1-2-13-9(12)10-7-5-3-4-6-8(10)11/h8,11H,2-7H2,1H3 |
InChI Key |
KGTFCCHGFRWCTF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)N1CCCCCC1O |
Origin of Product |
United States |
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